1,3,5-Trimethyl-6-morpholino-uracil is derived from uracil through chemical modifications that introduce trimethyl and morpholino groups. These modifications are designed to improve the compound's pharmacological properties. It falls under the category of nucleobase derivatives and antitumor agents, with specific interest in its inhibitory effects on thymidine phosphorylase, an enzyme implicated in cancer progression .
The synthesis of 1,3,5-trimethyl-6-morpholino-uracil typically involves several key steps:
The synthesis parameters may vary depending on the specific reagents and conditions used, including temperature, solvent choice, and reaction time .
The molecular structure of 1,3,5-trimethyl-6-morpholino-uracil can be described as follows:
The presence of these functional groups contributes to the compound's unique properties and its potential interactions with biological systems .
1,3,5-Trimethyl-6-morpholino-uracil participates in several chemical reactions relevant to its biological activity:
These reactions are essential for understanding how the compound interacts within biological systems and its potential therapeutic effects.
The mechanism of action for 1,3,5-trimethyl-6-morpholino-uracil primarily involves its role as an inhibitor of thymidine phosphorylase:
This mechanism highlights the potential for this compound in developing targeted cancer therapies .
The physical and chemical properties of 1,3,5-trimethyl-6-morpholino-uracil include:
These properties are crucial for determining the compound's suitability for pharmaceutical applications .
1,3,5-trimethyl-6-morpholino-uracil has several notable applications in scientific research and medicine:
Research continues into optimizing this compound's efficacy and exploring its full range of biological activities .
Solid-phase-supported peptide synthesis (SPPS) enables precise assembly of morpholino-uracil derivatives like 1,3,5-trimethyl-6-morpholino-uracil. The oxalyl diamide linker (Figure 3) is critical for anchoring the initial morpholino nucleoside to Boc-Gly-PAM resin. This linker permits simultaneous cleavage and deprotection using aqueous ammonia, yielding products without dangling residues that compromise hybridization efficiency [4] [8]. For uracil-specific monomers, 5-methyluridine serves as the precursor, with tert-butyloxycarbonyl (Boc) protection ensuring amine group compatibility during chain elongation [8].
The synthesis protocol (Table 1) employs 1,3-dimethyl-2-imidazolidinone (DMI) for swelling and dichloromethane/trifluoroacetic acid for deprotection. Coupling efficiencies exceed 95% per cycle for pentamer synthesis, confirmed by TLC and mass spectrometry. However, thymine substitutions (e.g., monomer 1e) enhance base stacking in morpholinoglycine (MorGly) oligomers, improving RNA-binding affinity by ~30% compared to uracil analogs—validated via thermal denaturation studies of poly(U) complexes [4] [8].
Table 1: Solid-Phase Synthesis Protocol for Morpholino-Uracil Oligomers
Step | Reagent/Solvent | Function | Duration |
---|---|---|---|
Swelling | DMI | Resin expansion | 1 h |
Deprotection | 0.4M PhSH in DCM/TFA (1:4) | Boc removal | 2 × 10 min |
Neutralization | DCM/DMI washes | Acid removal | 5 × 3 min |
Coupling | Monomer 1e (Boc-protected) | Chain elongation | 4 h |
Cleavage | NH₃(aq)/iPrOH | Release & deprotection | 48 h (RT) |
P(III) phosphoramidite chemistry overcomes limitations of traditional P(V) methods for morpholino backbone synthesis. Bis(tert-butyl)isobutylsilyl (BIBS)-protected morpholino phosphorodiamidite building blocks (e.g., thymine/cytosine derivatives) enable boranephosphonate intermediates, which are stereoselectively oxidized to phosphoramidates using iodine/methylamine [2] [5] [9]. This approach achieves >98% diastereomeric purity, critical for uniform RNA-binding kinetics in morpholino-uracil oligomers [5].
For 6-morpholino-uracil integration, chlorophosphoramidate synthons (e.g., compound 7) couple with resin-bound morpholino nucleosides under argon. Tetrazole catalysts accelerate phosphite bond formation, with coupling yields reaching 30% for chimeric DNA-morpholino strands. Thiophosphoramidate morpholinos (TMOs) synthesized via this route exhibit nuclease resistance and enhanced cellular uptake—properties advantageous for 1,3,5-trimethyl-6-morpholino-uracil delivery [2] [9].
Table 2: Key Phosphoramidite Building Blocks for Morpholino-Uracil Synthesis
Monomer | Base | Protecting Group | Coupling Activator | Yield (%) |
---|---|---|---|---|
15 | Thymine | None | DCI | 86 |
31 | Cytosine | BIBS | ETT | 76 |
32 | Adenine | BIBS | ETT | 25–31 |
33 | Guanine | BIBS | ETT | 74 |
Selective functionalization of 1,3,5-trimethyl-6-morpholino-uracil demands orthogonal protecting groups. The BIBS group shields exocyclic amines (adenine/guanine/cytosine) during phosphoramidite coupling and boronation, and is cleaved via fluoride reagents (e.g., TBAF) without morpholino backbone degradation [2] [10]. For uracil, 5′-O-dimethoxytrityl (DMT) groups provide transient protection, removed by 0.5% trifluoroacetic acid prior to chain extension [5].
Comparative stability studies (Table 3) reveal that acyl protections (e.g., benzoyl) withstand iodine oxidation but require prolonged ammonia deprotection (12 h at 55°C), risking phosphorodiamidate hydrolysis. Conversely, silyl ethers (tert-butyldimethylsilyl) offer rapid deprotection (<1 h) but are incompatible with fluoride-sensitive linkers. Optimal uracil N-alkylation thus employs acid-labile trityl groups, enabling >90% regioselectivity for the N1 position [2] [10].
Table 3: Stability Profiles of Protecting Groups in Morpholino-Uracil Synthesis
Group | Stability to TFA | Stability to NH₃ | Cleavage Agent | Functional Utility |
---|---|---|---|---|
BIBS | High | Moderate | TBAF (fluoride) | Nucleobase protection |
DMT | Low (<3 min) | High | 0.5% TFA | 5′-OH transient block |
Benzoyl | High | Low (55°C, 12 h) | NH₃/MeOH | Permanent exocyclic amine shield |
Acetyl | Moderate | Low (RT, 48 h) | NH₃(aq) | Labile for solution-phase |
Industrial production of 1,3,5-trimethyl-6-morpholino-uracil faces three bottlenecks: resin-loading inconsistency, high boranephosphonate oxidation costs, and purification complexity. Boc-Gly-PAM resin achieves 0.61–0.65 mmol/g loading for morpholino monomers, but batch variability (±15%) necessitates rigorous QC [4]. Additionally, iodine oxidation of boranephosphonate intermediates requires 30 equivalents of methylamine, generating stoichiometric waste that complicates large-scale PMO manufacturing [2] [4].
Solution-phase fragment coupling offers an alternative, bypassing solid-phase limitations. However, chromatographic purification of hydrophobic intermediates (e.g., 1,3,5-trimethyluracil derivatives) reduces yields to 40–50%. Continuous-flow membrane reactors are emerging solutions, enhancing oxalyl linker cleavage efficiency to >99% while reducing ammonia volume by 80% [4] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7